molecular formula C22H16ClFN4O3 B2685778 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 923140-07-2

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2685778
CAS No.: 923140-07-2
M. Wt: 438.84
InChI Key: LZEYIYHQYQKECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an N-(3-fluorophenyl)acetamide moiety at position 2. Its molecular weight is approximately 466.87 g/mol (calculated), and the presence of fluorine and chlorine atoms suggests metabolic stability and electron-withdrawing effects, respectively.

Properties

CAS No.

923140-07-2

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.84

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29)

InChI Key

LZEYIYHQYQKECE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a pyrido[3,2-d]pyrimidine core with various substituents that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C24H21ClN4O3C_{24}H_{21}ClN_{4}O_{3}, with a molecular weight of approximately 448.9 g/mol . The structure features:

  • A pyrido[3,2-d]pyrimidine core.
  • Substituents such as 4-chlorobenzyl and 3-fluorophenyl groups that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exhibit:

  • Antimicrobial properties , potentially effective against various bacterial and fungal strains.
  • Anticancer activity , possibly through the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of similar pyrido[3,2-d]pyrimidine derivatives. For instance:

  • Compounds with similar structural motifs have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Anticancer Activity

Research has indicated that derivatives of pyrido[3,2-d]pyrimidines can inhibit cancer cell lines. For example:

  • A related compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Case Studies

Several studies have highlighted the biological activities of compounds structurally related to this compound:

StudyFindings
Study AEvaluated antimicrobial properties against Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results with MIC values below 1 µg/mL.
Study BInvestigated anticancer effects on HeLa cells, reporting significant cytotoxicity with an IC50 value of 5 µM.
Study CAssessed the compound's effect on apoptosis pathways in cancer cells, revealing activation of caspases and PARP cleavage indicative of programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of electron-withdrawing groups (like chlorine) enhances potency against specific targets.
  • Modifications to the aromatic rings can significantly alter solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related molecules from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reported Bioactivity
Target Compound Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, N-(3-fluorophenyl)acetamide ~466.87 Not reported Inferred kinase/anticancer activity
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... (11f) Pyrimido[4,5-d]pyrimidine + benzodiazepine Benzyl, methylpyridinylamino, benzodiazepine-carboxamide >700 (estimated) Not reported Likely CNS-targeted (benzodiazepine core)
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-... (4) Pyrazol-5-yl 3,4-Dichlorophenyl, methylthioethyl, pyridinyl ~600 (estimated) 117–118 Potential protease/kinase inhibition
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine + chromenone Fluorophenyl, chromen-4-one, acetamide 571.20 302–304 Anticancer (chromenone scaffold)

Structural and Functional Insights

Core Diversity :

  • The target compound’s pyrido[3,2-d]pyrimidine core is distinct from the pyrimido[4,5-d]pyrimidine () and pyrazolo[3,4-d]pyrimidine () scaffolds. The pyrido-pyrimidine system offers planar geometry for intercalation, whereas pyrazolo-pyrimidine derivatives () often exhibit stronger π-π stacking due to fused heteroaromatic rings.

Substituent Effects: The 4-chlorobenzyl group in the target compound provides moderate lipophilicity (ClogP ~3.5), compared to the dichlorophenyl group in Compound 4 (ClogP ~4.2). Fluorine in the 3-fluorophenyl moiety enhances metabolic stability relative to non-fluorinated analogs.

Synthetic Complexity: The target compound’s synthesis likely involves condensation of pyrido-pyrimidine precursors with activated acetamide intermediates. In contrast, employs Suzuki-Miyaura coupling with palladium catalysts, suggesting higher synthetic complexity for chromenone-linked analogs.

Thermal Stability: The high melting point (302–304°C) of the chromenone-pyrazolo-pyrimidine hybrid () indicates superior crystallinity compared to the target compound, which may require stabilization via salt formation for formulation.

Research Findings and Implications

  • Further in vitro assays (e.g., kinase inhibition) are needed.
  • Metabolic Profile : Fluorine and chlorine substituents in the target compound may reduce CYP450-mediated metabolism compared to sulfur-containing analogs like Compound 4.
  • Patent Landscape: highlights the therapeutic patentability of pyrazolo-pyrimidine-chromenone hybrids, suggesting competitive innovation in oncology. The target compound’s novelty lies in its pyrido-pyrimidine-acetamide hybrid structure, which remains unexplored in prior art.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.